- Hydrogenation and Transfer Hydrogenation Promoted by Tethered Ru-S Complexes: From Cooperative Dihydrogen Activation to Hydride Abstraction/Proton Release from Dihydrogen SurrogatesChemistry - A European Journal, 2016, 22(29), 10009-10016,
Cas no 92-81-9 (9,10-Dihydroacridine)

9,10-Dihydroacridine structure
Produktname:9,10-Dihydroacridine
9,10-Dihydroacridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Acridine, 9,10-dihydro-
- 9,10-DIHYDROACRIDINE
- 9,10-Dihydro-acridine
- ACRIDAN
- acridan acid
- Acridane
- Acridine,9,10-dihydro
- Carbazine
- EINECS 202-192-3
- 9-Aza-9,10-dihydroanthracene
- NSC 41239
- ITV7RA4Y9P
- HJCUTNIGJHJGCF-UHFFFAOYSA-N
- Q63408668
- 9,10-dihydroacridin
- 9,10 dihydroacridine
- Acridine,10-dihydro-
- 9,10-Dihydroacridine #
- WLN: T C666 BM IHJ
- 9,10-Dihydroacridine, AldrichCPR
- NSC41239
- Acridine, 9,10-dihydro- (9CI)
- BDBM50012868
- 9,10-Dihydroacridine (ACI)
- Acridan (6CI, 7CI, 8CI)
- D90359
- CHEMBL304205
- SCHEMBL183367
- AKOS006272322
- DTXSID4073887
- UNII-ITV7RA4Y9P
- NS00039490
- NSC-41239
- MFCD00022256
- D5058
- Acridine, 9,10-dihydro-(9CI)
- DB-095727
- CS-0187293
- SY056562
- AI3-09022
- DTXCID9048776
- 92-81-9
- LS-14187
- 9,10-Dihydroacridine
-
- MDL: MFCD00022256
- Inchi: 1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2
- InChI-Schlüssel: HJCUTNIGJHJGCF-UHFFFAOYSA-N
- Lächelt: C1C=C2NC3C(CC2=CC=1)=CC=CC=3
Berechnete Eigenschaften
- Genaue Masse: 181.08900
- Monoisotopenmasse: 181.089
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 181
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 12
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.117±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 168.0 to 172.0 deg-C
- Siedepunkt: 348°C(lit.)
- Flammpunkt: 164.2±17.8 °C
- Brechungsindex: 1.6118 (estimate)
- Löslichkeit: Fast unlöslich (0,012 g/l) (25°C),
- PSA: 12.03000
- LogP: 3.47240
- λ max: 280(lit.)
9,10-Dihydroacridine Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:warning
- Gefahrenhinweis: H303-H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Code der Gefahrenkategorie: 53
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- RTECS:AR6950000
- Lagerzustand:Lagern bei 4° C, bessere Lagerung bei -4° C
9,10-Dihydroacridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A646651-25g |
9,10-Dihydroacridine |
92-81-9 | 98% | 25g |
$239.0 | 2024-05-30 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY056562-5g |
9,10-Dihydroacridine |
92-81-9 | ≥98% | 5g |
¥191.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1291695-25g |
Acridine, 9,10-dihydro- |
92-81-9 | 98% | 25g |
$180 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81765-5g |
9,10-Dihydroacridine |
92-81-9 | 98% | 5g |
¥1138.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EQ705-1g |
9,10-Dihydroacridine |
92-81-9 | 98.0%(GC) | 1g |
¥575.0 | 2022-06-10 | |
TRC | D448863-250mg |
9,10-Dihydroacridine |
92-81-9 | 250mg |
$69.00 | 2023-05-18 | ||
TRC | D448863-500mg |
9,10-Dihydroacridine |
92-81-9 | 500mg |
$110.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1291695-10g |
Acridine, 9,10-dihydro- |
92-81-9 | 98% | 10g |
$245 | 2023-05-17 | |
Chemenu | CM362208-25g |
9,10-dihydroacridine |
92-81-9 | 95%+ | 25g |
$260 | 2024-07-20 | |
eNovation Chemicals LLC | D634226-5g |
9,10-Dihydroacridine |
92-81-9 | 97% | 5g |
$460 | 2024-06-05 |
9,10-Dihydroacridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Toluene ; 1 min, 5 bar, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Gold , Titania Solvents: Toluene ; 2.5 h, 2 MPa, 60 °C
Referenz
- An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold CatalystsJournal of the American Chemical Society, 2012, 134(42), 17592-17598,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Potassium iodide , Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
Referenz
- The Remarkable Effect of a Simple Ion: Iodide-Promoted Transfer Hydrogenation of HeteroaromaticsChemistry - A European Journal, 2012, 18(31), 9525-9529,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Bis(2,3,5,6-tetrafluorophenyl)(2,4,6-trimethylphenyl)borane Solvents: Toluene-d8 ; 17 h, 4 atm, 105 °C
Referenz
- Catalytic Hydrogenation with Frustrated Lewis Pairs: Selectivity Achieved by Size-Exclusion Design of Lewis AcidsChemistry - A European Journal, 2012, 18(2), 574-585,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate , Sodium cyanoborohydride Solvents: Tetrahydrofuran
Referenz
- Reduction of quinolines to 1,2,3,4-tetrahydro derivatives employing a combination of NaCNBH3 and BF3.OEt2Tetrahedron, 1996, 52(5), 1631-6,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium , 15-Crown-5 Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- A Practical and Chemoselective Ammonia-Free Birch ReductionOrganic Letters, 2018, 20(12), 3439-3442,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2458074-41-2 Solvents: 2-Methyltetrahydrofuran ; 4 bar, rt → 80 °C; 19 h, 80 °C
Referenz
- Hydrogenation/dehydrogenation of N-heterocycles catalyzed by ruthenium complexes based on multimodal proton-responsive CNN(H) pincer ligandsDalton Transactions, 2020, 49(28), 9583-9587,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C
Referenz
- Boric acid catalyzed chemoselective reduction of quinolinesOrganic & Biomolecular Chemistry, 2020, 18(6), 1214-1220,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Tris(pentafluorophenyl)borane Solvents: Benzene ; 10 min, 4 bar, 80 °C
Referenz
- Microwave-assisted FLP-catalyzed hydrogenationsDalton Transactions, 2016, 45(14), 6124-6128,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Trimethylamineborane , Trifluoroacetic acid Solvents: Water ; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Metal-Free Hydrogenation of N-Heterocycles with Trimethylamine Borane and TFA in Aqueous SolutionAdvanced Synthesis & Catalysis, 2022, 364(21), 3664-3669,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Chloro[5-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-4-yl-κC][(1,2,3,4,… , Chloro[6-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-5-yl-κC][(1,2,3,4,… Solvents: 2,2,2-Trifluoroethanol ; 3 h, 1 atm, rt
Referenz
- Robust cyclometallated Ir(III) catalysts for the homogeneous hydrogenation of N-heterocycles under mild conditionsChemical Communications (Cambridge, 2013, 49(63), 7052-7054,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Copper Solvents: Isopropanol ; 13 h, 50 bar, 80 °C
Referenz
- Cu nanoparticles embedded on reticular chitosan-derived N-doped carbon: Application to the catalytic hydrogenation of alkenes, alkynes and N-heteroarenesMolecular Catalysis, 2022, 519,,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C
Referenz
- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen SourceChemistrySelect, 2019, 4(21), 6572-6577,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 96 h, 120 °C
Referenz
- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline CompoundsACS Catalysis, 2016, 6(9), 5816-5822,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: N-Hexadecyl-2-pyridinemethanamine (complexes with ruthenium) Solvents: Isopropanol ; 8 h, 1 MPa, 80 °C
Referenz
- Electronic Effect in a Ruthenium Catalyst Designed in Nanoporous N-Functionalized Carbon for Efficient Hydrogenation of HeteroarenesACS Applied Materials & Interfaces, 2020, 12(47), 52668-52677,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Pinacolborane Catalysts: Boron(1+), (1,4-diazabicyclo[2.2.2]octane-κN1)[2,3-dimethyl-2,3-butanediolato(2-… Solvents: (Trifluoromethyl)benzene ; 1 h, rt
Referenz
- Taking the F out of FLP: Simple Lewis Acid-Base Pairs for Mild Reductions with Neutral Boranes via Borenium Ion CatalysisJournal of the American Chemical Society, 2012, 134(42), 17384-17387,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Phosphorus Solvents: Dimethyl sulfoxide , Water ; 3 h, 100 °C
Referenz
- Reduction of Acridine and 9-Chloroacridine with Red Phosphorus in the KOH/DMSO SystemDoklady Chemistry, 2019, 487(1), 177-179,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: tert-Butanol , 1,3-Dimethyl-2-imidazolidinone , Sodium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Birch Reduction of Arenes Using Sodium Dispersion and DMI under Mild ConditionsChemistry Letters, 2022, 51(1), 38-40,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C
Referenz
- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenesJournal of the American Chemical Society, 2019, 141(51), 20424-20433,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C
Referenz
- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic AcidChemistry - A European Journal, 2016, 22(48), 17151-17155,
9,10-Dihydroacridine Preparation Products
9,10-Dihydroacridine Verwandte Literatur
-
Iryna Hladka,Dmytro Volyniuk,Oleksandr Bezvikonnyi,Vasyl Kinzhybalo,Tamara J. Bednarchuk,Yan Danyliv,Roman Lytvyn,Algirdas Lazauskas,Juozas V. Grazulevicius J. Mater. Chem. C 2018 6 13179
-
Tingcong Jiang,Yuchao Liu,Zhongjie Ren,Shouke Yan Polym. Chem. 2020 11 1555
-
Micha? Mońka,Illia E. Serdiuk,Karol Kozakiewicz,Estera Hoffman,Jan Szumilas,Aleksander Kubicki,Soo Young Park,Piotr Bojarski J. Mater. Chem. C 2022 10 7925
-
Naveen Masimukku,Dalius Gudeika,Dmytro Volyniuk,Oleksandr Bezvikonnyi,Jurate Simokaitiene,Vitaly Matulis,Dmitry Lyakhov,Volodymyr Azovskyi,Juozas Vidas Gra?ulevi?ius Phys. Chem. Chem. Phys. 2022 24 5070
-
Shantonu Roy,Sudip Karmakar,Imtiaj Mondal,Koushik Naskar,Writhabrata Sarkar,Indubhusan Deb Chem. Commun. 2023 59 9074
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92-81-9)9,10-Dihydroacridine

Reinheit:99%/99%
Menge:25g/100g
Preis ($):215.0/859.0